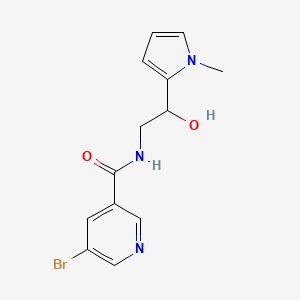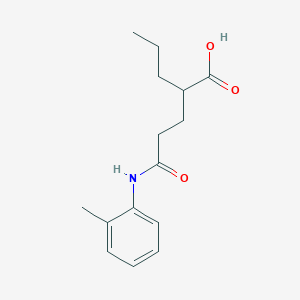![molecular formula C21H21N3O4S B2838111 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone CAS No. 460732-67-6](/img/structure/B2838111.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based 1,3,4-oxadiazoles, closely related to the compound , have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential applications in treating infections and diseases caused by these pathogens. The research highlighted the lead compound's effectiveness, particularly in a short-term in vivo model against T. cruzi, indicating a pathway for new therapeutic agents against protozoal infections (N. Patel et al., 2017).
Antioxidant Properties
Another area of research interest involves the antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds. These synthesized molecules, including the compound in focus, exhibited higher antioxidant activities than standard antioxidants. The significant antioxidant potential of these compounds could be leveraged in developing treatments or preventive strategies against oxidative stress-related diseases (M. Hassan et al., 2017).
Anticancer Potential
The anticancer potential of quinoline derivatives, including the class of compounds similar to the one under discussion, has also been a subject of research. One study on a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, structurally related to the compound of interest, demonstrated high antiproliferative activity through mechanisms such as DNA intercalation, topoisomerase II inhibition, and cell cycle blockade in the G(2)/M phase. These findings indicate a potential for developing novel anticancer agents based on this chemical scaffold (L. D. Via et al., 2008).
Corrosion Inhibition
Research into the applications of quinoxaline derivatives extends beyond biomedical uses into materials science, particularly in corrosion inhibition. Some studies have shown that quinoxalin-6-yl derivatives effectively inhibit mild steel corrosion in acidic environments. These findings suggest potential industrial applications in protecting metal surfaces against corrosive damage, demonstrating the versatility of applications for compounds within this chemical family (L. Olasunkanmi et al., 2015).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-10-15(11-17(12-16)27-2)20-22-23-21(28-20)29-13-19(25)24-9-5-7-14-6-3-4-8-18(14)24/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUARGDGSULKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
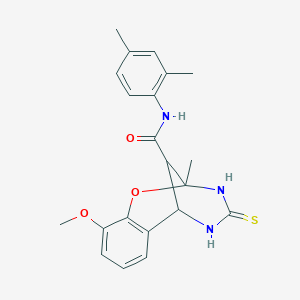

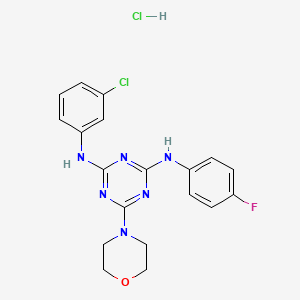

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
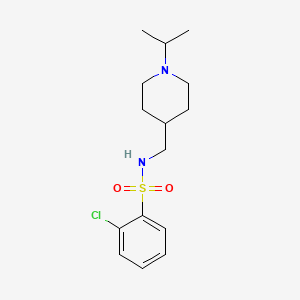

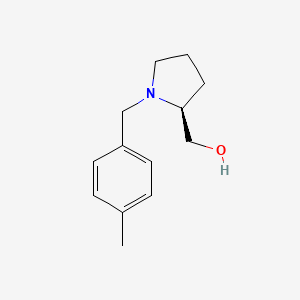
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)
